molecular formula C5H12N2O3S B1439272 4-Hydroxypiperidine-1-sulfonamide CAS No. 4108-97-8

4-Hydroxypiperidine-1-sulfonamide

Cat. No. B1439272
CAS RN: 4108-97-8
M. Wt: 180.23 g/mol
InChI Key: FWUKYPWNFQHKEU-UHFFFAOYSA-N
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Description

4-Hydroxypiperidine-1-sulfonamide is a chemical compound with the molecular formula C5H12N2O3S . It has a molecular weight of 180.23 and is available in powder form .


Molecular Structure Analysis

The molecular structure of 4-Hydroxypiperidine-1-sulfonamide consists of a piperidine ring with a hydroxy group at the 4-position and a sulfonamide group at the 1-position . The InChI code for this compound is 1S/C5H12N2O3S/c6-11(9,10)7-3-1-5(8)2-4-7/h5,8H,1-4H2,(H2,6,9,10) .


Chemical Reactions Analysis

Piperidine derivatives, including 4-Hydroxypiperidine-1-sulfonamide, can undergo various chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions can lead to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

4-Hydroxypiperidine-1-sulfonamide is a powder with a melting point of 104-105°C . and is stored at room temperature .

Scientific Research Applications

  • Pharmaceutical Applications

    • Summary of Application : Piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
    • Methods of Application : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
    • Results or Outcomes : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
  • Antitumor Activity

    • Summary of Application : Pyrimidine derivatives containing the 4-hydroxypiperidine group were designed and synthesized, and the antiproliferative activity of these compounds against four human tumor cell lines (MGC-803, PC-3, A549, H1975) was evaluated .
    • Methods of Application : A series of pyrimidine derivatives containing 4-hydroxypiperidine groups were designed and synthesized using 4, 6-dichloropyrimidine as starting material .
    • Results or Outcomes : Most of the compounds have moderate anti-proliferative activities, among which compound 17i displayed the most excellent anti-proliferative activity, with IC 50 value of 3.89±0.57µM against H1975 cell .
  • Synthesis of Organosulfur Compounds

    • Summary of Application : Sulfonimidates, including “4-Hydroxypiperidine-1-sulfonamide”, have been used as intermediates to access other important organosulfur compounds .
    • Methods of Application : The synthesis of sulfonimidates focuses on their formation from sulfur (II), sulfur (IV), and sulfur (VI) reagents .
    • Results or Outcomes : Sulfonimidates have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents .
  • Chiral Templates in Asymmetric Syntheses

    • Summary of Application : The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
    • Methods of Application : The possibility to modify up to three points of diversity; the O–R 1 bond, the S–C (R 2) bond, and finally the nitrogen R 3 substituent .
    • Results or Outcomes : This application is an important one and is discussed in detail in the review .
  • Alkyl Transfer Reagents

    • Summary of Application : Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols .
    • Methods of Application : This application plays on the lability of sulfonimidates under acidic conditions .
    • Results or Outcomes : This method has been noted for its effectiveness, but it’s also sensitive to elevated temperatures .
  • Polymer Synthesis

    • Summary of Application : In the case of polymer synthesis, sulfonimidate decomposition at raised temperatures has proved a novel way to access poly (oxothiazene) polymers and thionylphosphazene monomers and polymers .
    • Methods of Application : The use of elevated temperatures can limit applications of sulfonimidates, but in this case, it’s beneficial .
    • Results or Outcomes : This method has led to the creation of new types of polymers .

Safety And Hazards

The safety information for 4-Hydroxypiperidine-1-sulfonamide indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

4-hydroxypiperidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O3S/c6-11(9,10)7-3-1-5(8)2-4-7/h5,8H,1-4H2,(H2,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUKYPWNFQHKEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxypiperidine-1-sulfonamide

CAS RN

4108-97-8
Record name 4-hydroxypiperidine-1-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of p-toluenesulfonyl chloride (39.28 mmol) in dichloromethane (160 mL) was added 4-hydroxypiperidine (40.07 mmol) dropwise, followed by 13.7 ml i-Pr2NEt. The mixture was stirred at room temperature for 3 h. Solvent was removed under vacuum and crude product was purified with flash column chromatography to yield 4-hydroxypiperidin sulfonamide (I).
Quantity
39.28 mmol
Type
reactant
Reaction Step One
Quantity
40.07 mmol
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
13.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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